4,6-Dibromo-2,3-difluorothiophenol
Overview
Description
4,6-Dibromo-2,3-difluorothiophenol is a halogenated thiophenol compound characterized by the presence of bromine and fluorine atoms on its thiophenol ring. This compound is a yellow crystalline solid and is utilized in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
The synthesis of 4,6-Dibromo-2,3-difluorothiophenol typically involves halogenation reactions. One common method includes the bromination and fluorination of thiophenol derivatives under controlled conditions. The reaction conditions often involve the use of bromine and fluorine sources in the presence of catalysts to achieve the desired substitution on the thiophenol ring . Industrial production methods may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
4,6-Dibromo-2,3-difluorothiophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can undergo coupling reactions, such as Pd-catalyzed cross-coupling, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts like palladium. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,6-Dibromo-2,3-difluorothiophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 4,6-Dibromo-2,3-difluorothiophenol exerts its effects involves interactions with molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4,6-Dibromo-2,3-difluorothiophenol can be compared with other halogenated thiophenols, such as:
2,4-Difluorothiophenol: Similar in structure but lacks bromine atoms.
1,4-Dibromotetrafluorobenzene: Contains both bromine and fluorine atoms but has a different core structure.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties.
Biological Activity
Overview
4,6-Dibromo-2,3-difluorothiophenol is a halogenated thiophenol compound known for its unique structural properties, which include the presence of both bromine and fluorine atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its potential biological activities and interactions with biomolecules make it a subject of ongoing investigation.
- Molecular Formula : C6H2Br2F2S
- Molecular Weight : 292.95 g/mol
- Appearance : Yellow crystalline solid
- Solubility : Soluble in organic solvents like DMSO and ethanol.
The biological activity of this compound is influenced by its ability to interact with various molecular targets. The halogen substituents can enhance the compound’s binding affinity to enzymes and receptors, which may lead to modulation of their activity through covalent or non-covalent interactions. This mechanism is crucial for its potential therapeutic applications in areas such as anti-inflammatory and anticancer treatments.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study involving primary human leukemic cells showed that derivatives of this compound induced apoptosis with IC50 values ranging from 1.61 to 2.95 μM after 72 hours of treatment .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can effectively suppress inflammatory responses in model systems, similar to established non-steroidal anti-inflammatory drugs (NSAIDs). In particular, it demonstrated significant reductions in nociceptive pain and inflammation without the ulcerogenic effects commonly associated with NSAIDs .
Case Studies
- Cytotoxicity Screening : In a study screening 300 natural compounds for antineoplastic activity, several derivatives of thiophenols were evaluated for their effects on cell viability and apoptosis in Jurkat (T-cell leukemia) and Ramos (B-cell lymphoma) cell lines. The results indicated that derivatives of this compound showed promising cytotoxic effects without undue toxicity to normal cells .
- Anti-inflammatory Mechanism : A specific investigation into its anti-inflammatory effects utilized animal models to assess the compound's efficacy in reducing inflammation induced by carrageenan. The results revealed that doses of the compound significantly reduced paw edema compared to control groups treated with conventional NSAIDs .
Data Tables
Property | Value |
---|---|
Molecular Formula | C6H2Br2F2S |
Molecular Weight | 292.95 g/mol |
Appearance | Yellow crystalline |
Solubility | Organic solvents |
Biological Activity | Effect Observed |
---|---|
Cytotoxicity | Induces apoptosis |
Anti-inflammatory | Reduces edema |
Ulcerogenic effects | Minimal/no effects |
Properties
IUPAC Name |
4,6-dibromo-2,3-difluorobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2S/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXHQLZTVLHOBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)S)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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